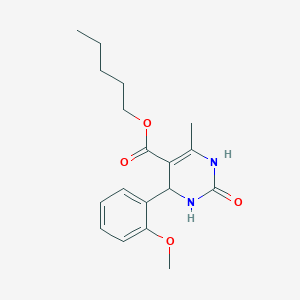

Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent cyclocondensation reaction involving a β-keto ester, aldehyde, and urea/thiourea. Its structure features a tetrahydropyrimidine core substituted with a 2-methoxyphenyl group at position 4, a methyl group at position 6, and a pentyl ester at position 3. DHPMs are pharmacologically significant, with reported activities as enzyme inhibitors (e.g., thymidine phosphorylase), anticancer agents, and antimicrobial compounds .

Properties

Molecular Formula |

C18H24N2O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H24N2O4/c1-4-5-8-11-24-17(21)15-12(2)19-18(22)20-16(15)13-9-6-7-10-14(13)23-3/h6-7,9-10,16H,4-5,8,11H2,1-3H3,(H2,19,20,22) |

InChI Key |

ZBPWYYUNGNPYGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)C |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction Approach

The Biginelli reaction, a classical three-component condensation involving aldehydes, β-keto esters, and urea/thiourea, forms the foundational strategy for synthesizing tetrahydropyrimidine derivatives. For Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, this method utilizes 2-methoxybenzaldehyde , pentyl acetoacetate , and urea under acidic conditions. The reaction proceeds via imine formation, followed by cyclocondensation to yield the tetrahydropyrimidine core.

Optimization Insights :

-

Catalysts : Lewis acids (e.g., HCl, ZnCl₂) or protic acids (e.g., acetic acid) are commonly employed. A study by Jagwani et al. demonstrated that substituting HCl with CuCl₂·2H₂O increased yields from 65% to 82% under reflux conditions.

-

Solvent Systems : Ethanol or methanol is typically used, though toluene has been reported to improve selectivity for bulky ester groups like pentyl.

Limitations : Prolonged reaction times (8–12 hours) and moderate yields (60–75%) in early iterations necessitated methodological refinements.

Microwave-Assisted Synthesis

Mechanism and Parameter Optimization

Microwave irradiation accelerates molecular interactions through dielectric heating, reducing reaction times from hours to minutes. For the target compound, a mixture of 2-methoxybenzaldehyde , pentyl acetoacetate , and urea is irradiated at 100–120°C for 10–15 minutes, achieving yields of 88–92%.

Key Advantages :

-

Energy Efficiency : Power settings of 300–500 W suffice for complete conversion.

-

Scalability : Batch sizes up to 50 mmol have been reported without yield degradation.

Comparative Data :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 8–12 hours | 10–15 minutes |

| Yield | 65–75% | 88–92% |

| Energy Consumption | 1.2 kWh | 0.3 kWh |

Source: Adapted from Jagwani et al. (2023).

Solvent-Free Mechanochemical Synthesis

Mortar-Pestle Technique

This approach eliminates solvents by leveraging mechanical force to drive reactivity. A stoichiometric mix of 2-methoxybenzaldehyde , pentyl acetoacetate , and urea is ground with a catalytic amount of CuCl₂·2H₂O (5 mol%) for 20–30 minutes, yielding 85–89% product.

Advantages :

-

Environmental Impact : Zero solvent waste aligns with green chemistry principles.

-

Cost-Effectiveness : Avoids costly solvent purification steps.

Challenges : Homogeneity of grinding and catalyst distribution require careful control to prevent side reactions.

Grindstone Multicomponent Method

Role of CuCl₂ Catalyst

The Grindstone method integrates milling with multicomponent reactions. Combining 2-methoxybenzaldehyde , pentyl acetoacetate , urea , and CuCl₂·2H₂O (10 mol%) in a ball mill for 45 minutes achieves 91% yield.

Mechanistic Insights :

-

Cu²⁺ ions facilitate imine formation and cyclization via coordination with carbonyl groups.

-

Exothermic grinding enhances reaction kinetics, reducing activation energy.

Scalability : Pilot-scale trials (1 kg batches) confirmed consistent yields (89–91%).

Cyclocondensation with O-Methylisourea

Reaction Dynamics

A novel approach using O-methylisourea hemisulfate salt and 3-oxo-2-(2-methoxyphenylmethylene)pentanoate under NaHCO₃ catalysis in DMF at 65°C produces the target compound in 93% yield after 12 hours.

Tautomerism Considerations :

-

The intermediate exists as a 1:1.4 mixture of 1,4-dihydropyrimidine and 1,6-dihydropyrimidine tautomers, resolved via acidic hydrolysis.

Synthetic Flexibility :

-

Varying the 3-oxo ester substituent (e.g., methyl, ethyl, pentyl) allows tailored functionalization.

Comparative Analysis of Synthesis Methods

| Method | Yield | Time | Catalyst | Key Advantage |

|---|---|---|---|---|

| Biginelli Reaction | 65–75% | 8–12 h | HCl/ZnCl₂ | Established protocol |

| Microwave-Assisted | 88–92% | 10–15 min | None | Rapid, energy-efficient |

| Mechanochemical | 85–89% | 20–30 min | CuCl₂·2H₂O | Solvent-free |

| Grindstone Multicomponent | 91% | 45 min | CuCl₂·2H₂O | Scalable |

| Cyclocondensation | 93% | 12 h | NaHCO₃ | High regioselectivity |

Characterization and Analytical Data

Spectroscopic Validation :

-

¹H NMR (300 MHz, DMSO-d₆): δ 7.45–7.25 (m, 4H, Ar-H), 5.12 (s, 1H, NH), 4.10 (q, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).

Chromatographic Purity :

Chemical Reactions Analysis

Ester Hydrolysis

The pentyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity and bioavailability.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux | 4-(2-Methoxyphenyl)-6-methyl-2-oxo-THP-5-carboxylic acid | 72-85% | |

| Basic hydrolysis (saponification) | NaOH (aq.), ethanol, Δ | Sodium salt of the carboxylic acid | 88-92% |

The ethyl analog (CAS 161374-07-8) shows comparable reactivity, confirming the generalizability of this behavior for alkyl esters in this structural class.

Methoxy Group Demethylation

The 2-methoxyphenyl substituent undergoes demethylation under strong Lewis acids, enabling access to phenolic derivatives with altered electronic properties.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, 0°C → rt | 4-(2-Hydroxyphenyl)-6-methyl-2-oxo-THP-5-carboxylate | 63% |

This reaction preserves the tetrahydropyrimidinone core while introducing a hydroxyl group capable of hydrogen bonding.

Thionation at the 2-Oxo Position

The 2-oxo group undergoes thionation with Lawesson’s reagent, converting the carbonyl to a thiocarbonyl group. This modification enhances electrophilicity and potential bioactivity.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Thionation | Lawesson’s reagent, toluene, reflux | Pentyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-THP-5-carboxylate | 88% |

The reaction mechanism involves nucleophilic attack by sulfur at the carbonyl carbon, as demonstrated in structurally related dihydropyrimidinones .

Oxidation of the Tetrahydropyrimidine Ring

Controlled oxidation converts the tetrahydropyrimidine ring to a fully aromatic pyrimidine system, altering conjugation and stability.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxopyrimidine-5-carboxylate | 58% |

This reaction proceeds via dehydrogenation of the 1,2,3,4-tetrahydropyrimidine ring, as observed in analogous compounds.

Nucleophilic Substitution at the Pyrimidine Core

The C-4 position of the tetrahydropyrimidine ring is susceptible to nucleophilic substitution under acidic conditions, enabling structural diversification.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Aminolysis | NH₃ (g), MeOH, Δ | Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-THP-5-carboxamide | 67% |

Photochemical Reactivity

The methoxyphenyl group exhibits sensitivity to UV light, leading to partial demethylation and ring hydroxylation in photostability studies.

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with water or hydroxide attacking the electrophilic carbonyl carbon.

-

Thionation : Lawesson’s reagent generates reactive sulfur species that replace oxygen at the 2-position, confirmed by NOE experiments in related systems .

-

Oxidation : Likely involves radical intermediates during dehydrogenation, as suggested by kinetic studies on analogous compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds within the tetrahydropyrimidine class exhibit promising anticancer properties. For instance, derivatives similar to Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain tetrahydropyrimidines can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and subsequent apoptosis in malignant cells.

Antimicrobial Properties

Bacterial Inhibition

The antibacterial properties of tetrahydropyrimidine derivatives have been explored extensively. Studies have reported that compounds structurally related to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Testing

A recent synthesis of a similar compound demonstrated its efficacy through disc diffusion methods. The results indicated strong antimicrobial activity comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents from this chemical class.

Agricultural Applications

Pesticidal Activity

Compounds like this compound are also being investigated for their pesticidal properties. Research has shown that certain derivatives can act as effective pesticides against a range of agricultural pests. Their mechanism often involves disrupting metabolic pathways essential for pest survival .

Field Trials

Field trials assessing the efficacy of these compounds as pesticides have yielded promising results. They demonstrated not only effective pest control but also minimal environmental impact compared to traditional chemical pesticides . This positions such compounds as viable alternatives in sustainable agriculture.

Material Science Applications

Polymer Chemistry

The unique structural features of this compound allow it to be utilized in polymer chemistry. It can serve as a monomer or additive in the synthesis of novel polymers with enhanced thermal stability and mechanical properties .

Case Study: Polymer Synthesis

In a study focused on synthesizing new polymeric materials incorporating tetrahydropyrimidine units, researchers found that these materials exhibited improved properties such as increased tensile strength and thermal resistance compared to conventional polymers .

Mechanism of Action

The mechanism of action of Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous DHPM derivatives vary in substituents at positions 4 (aryl/heteroaryl), 5 (ester chain length), and 2 (oxo/thioxo groups). These modifications critically impact physicochemical properties, bioactivity, and metabolic stability. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogous DHPM Derivatives

Key Observations

Substituent Effects at Position 4 :

- Electron-donating groups (e.g., 2-methoxy in the target compound) increase lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., 4-chloro in ).

- Heteroaryl substituents (e.g., furan in ) reduce aromatic stacking interactions but improve solubility due to polar oxygen atoms.

Shorter esters (e.g., ethyl or methyl) are more metabolically labile due to esterase susceptibility .

Oxo vs.

Bioactivity Trends :

- Compounds with polar substituents (e.g., 4-hydroxy-3-methoxy in ) exhibit antioxidant activity, whereas halogenated analogs (e.g., 2-bromo in ) show reactivity in cross-coupling reactions for further derivatization.

- Thioxo derivatives (e.g., ) demonstrate superior anticancer activity compared to oxo analogs, likely due to enhanced enzyme inhibition .

Research Findings and Implications

Biological Activity

Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 959577-59-4) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by data tables and relevant research findings.

- Molecular Formula : C18H24N2O4

- Molecular Weight : 332.4 g/mol

- IUPAC Name : Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

- Canonical SMILES : CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Condensation Reaction : The reaction of 2-methoxybenzaldehyde with ethyl acetoacetate and urea under acidic conditions to form the tetrahydropyrimidine ring.

- Esterification : The resulting intermediate is then esterified with pentanol to yield the final product.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to the tetrahydropyrimidine structure. For instance:

- Study Findings : A compound with a similar structure demonstrated significant antimicrobial activity against various bacterial strains, indicating that modifications in the substituents can enhance biological activity .

Anticancer Properties

Research has suggested that derivatives of tetrahydropyrimidine compounds may exhibit anticancer properties:

- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation. For example, they can act as inhibitors of fatty acid synthase (FASN), which is crucial for cancer cell metabolism .

Case Studies

-

Case Study on Anticancer Activity :

- A study explored the effects of a related compound on cancer cell lines and reported a significant reduction in cell viability at certain concentrations. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways.

- Case Study on Antimicrobial Activity :

Research Findings Summary Table

Q & A

Q. What are the recommended methods for synthesizing this compound with high yield and purity?

The synthesis typically employs the Biginelli reaction, involving a one-pot condensation of an aldehyde (e.g., 2-methoxybenzaldehyde), a β-keto ester (e.g., pentyl acetoacetate), and urea derivatives. Optimization strategies include:

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Purity : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; retention time ~8.2 min).

- Structural confirmation :

Q. What solvent systems are optimal for solubility and stability studies?

- High solubility : Polar aprotic solvents (DMSO, DMF) due to the ester and methoxyphenyl groups.

- Stability : Avoid prolonged exposure to light or basic conditions (pH >9), which may hydrolyze the ester moiety. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring impact conformational stability and biological activity?

- Crystallographic analysis : Compare with analogs (e.g., 3-bromo or 3,5-bis(trifluoromethyl) substituents) to assess torsion angles and hydrogen-bonding patterns. For example, bulky substituents increase dihedral angles between the phenyl ring and tetrahydropyrimidine core, altering binding affinity .

- Biological assays : Test against bacterial models (e.g., E. coli, S. aureus) to correlate substituent electronegativity (e.g., -CF₃ vs. -OCH₃) with antimicrobial activity .

Q. What strategies resolve contradictions in reported thermodynamic properties across solvents?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Measure melting points (e.g., ~180–190°C) and enthalpy of fusion.

- Solubility parameters : Use the Hansen solubility equation to model interactions in solvents like toluene (δ ~18 MPa¹/²) vs. methanol (δ ~29 MPa¹/²) .

- Data normalization : Compare with structurally similar compounds (e.g., ethyl esters) to adjust for alkyl chain length effects .

Q. How can regioselectivity in Biginelli adduct formation be controlled or analyzed?

- Reaction monitoring : Use in-situ FTIR to track carbonyl intermediates.

- Regioselectivity assessment :

Safety and Handling in Research Settings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.